Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)
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Overview
Description
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 1,3,6-trimethyl-8-oxobicyclo[4.1.0]heptane-2-carboxylic acid or simply as 1,3,6-trimethyl-8-oxobicyclo[4.1.0]heptane.
Mechanism Of Action
The exact mechanism of action of Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) is not well understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) has been found to have low toxicity and does not appear to have any significant biochemical or physiological effects on the human body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) in lab experiments is its low toxicity and high stability. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI). One possible direction is the development of new antibiotics and antifungal agents based on its antibacterial and antifungal properties. Another potential direction is the use of this compound as a chiral building block in organic synthesis. Further studies are also needed to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) involves the reaction of 2,3-dimethyl-2-butene with maleic anhydride in the presence of sulfuric acid. The resulting product is then oxidized with potassium permanganate to yield the desired compound.
Scientific Research Applications
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use as a chiral building block in organic synthesis.
properties
CAS RN |
149251-80-9 |
---|---|
Product Name |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI) |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(1S,3R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m1/s1 |
InChI Key |
VPQYGKRHSKLXJB-HRDYMLBCSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@]2([C@H](C1)O2)C |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
synonyms |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)- (9CI) |
Origin of Product |
United States |
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